Chiral Purity Differentiates Boc-D-Leucinol from the L-Enantiomer and Racemic Mixtures
Boc-D-Leucinol exhibits a specific optical rotation of [α]D20 = +27.5 ± 2° (c=2, MeOH), which is a direct, quantitative measure of its enantiomeric purity and stereochemical identity . In contrast, its enantiomer, Boc-L-Leucinol, would exhibit an equal but opposite optical rotation (i.e., approximately -27.5° under the same conditions), while a racemic Boc-DL-Leucinol mixture would show no net optical rotation (approximately 0°). This chiral differentiation is critical; procurement of the incorrect enantiomer would invert the absolute configuration of any downstream chiral center, invalidating the synthetic route for enantioselective applications such as asymmetric catalysis or chiral drug synthesis.
| Evidence Dimension | Specific Optical Rotation |
|---|---|
| Target Compound Data | [α]D20 = +27.5 ± 2° (c=2, MeOH) |
| Comparator Or Baseline | Boc-L-Leucinol: approximately -27.5° (inferred); Boc-DL-Leucinol: ~0° (inferred) |
| Quantified Difference | Absolute difference of ~55° between enantiomers |
| Conditions | Polarimetry; 20°C; concentration = 2 g/100 mL in methanol |
Why This Matters
This quantitative chiral signature ensures procurement of the correct D-enantiomer, which is essential for maintaining stereochemical integrity in asymmetric synthesis.
